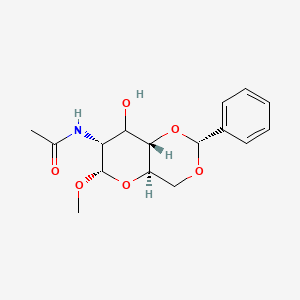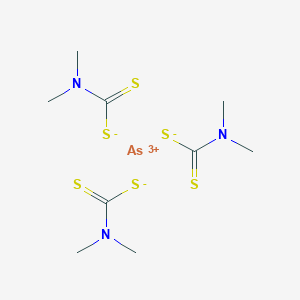
arsenic(3+);N,N-dimethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenic(3+);N,N-dimethylcarbamodithioate is a chemical compound that features arsenic in the +3 oxidation state. This compound is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of arsenic in this compound makes it a subject of interest due to the element’s well-documented toxicity and its paradoxical use in therapeutic applications.
准备方法
The synthesis of arsenic(3+);N,N-dimethylcarbamodithioate typically involves the reaction of arsenic trioxide with N,N-dimethylcarbamodithioic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through recrystallization or other suitable methods .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Arsenic(3+);N,N-dimethylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert arsenic(3+) to arsenic(0) or other lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions where the N,N-dimethylcarbamodithioate group is replaced by other nucleophiles. Common reagents for these reactions include halides and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction can produce elemental arsenic or arsenic(I) compounds .
科学研究应用
Arsenic(3+);N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: Inorganic and organometallic chemistry research often utilizes this compound to study the behavior of arsenic in various chemical environments.
Biology: The compound is used in studies investigating the biological effects of arsenic, including its toxicity and potential therapeutic applications.
Medicine: Arsenic-based compounds have been explored for their anticancer properties, particularly in the treatment of acute promyelocytic leukemia. Research into this compound may provide insights into new therapeutic agents.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as the synthesis of other organoarsenic compounds and materials science applications
作用机制
The mechanism of action of arsenic(3+);N,N-dimethylcarbamodithioate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. Arsenic compounds are known to bind to thiol groups, disrupting the function of proteins and enzymes that rely on these groups for their activity. This disruption can lead to cellular toxicity, apoptosis, and other effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activity .
相似化合物的比较
Arsenic(3+);N,N-dimethylcarbamodithioate can be compared with other arsenic-containing compounds such as arsenic trioxide, arsenic pentoxide, and various organoarsenic compounds.
Arsenic Trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia, arsenic trioxide has well-documented therapeutic applications but also significant toxicity.
Arsenic Pentoxide (As2O5): Primarily used in industrial applications, this compound is a strong oxidizing agent.
Organoarsenic Compounds: These compounds, such as arsenobetaine and arsenocholine, are found in marine organisms and have varying degrees of toxicity and biological activity.
This compound is unique due to its specific structure and the presence of the N,N-dimethylcarbamodithioate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study, despite the challenges associated with its toxicity. Continued research into this compound may uncover new uses and insights into the behavior of arsenic in chemical and biological systems.
属性
分子式 |
C9H18AsN3S6 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
arsenic(3+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C3H7NS2.As/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |
InChI 键 |
AEVHWLZSNCKOJW-UHFFFAOYSA-K |
规范 SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[As+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


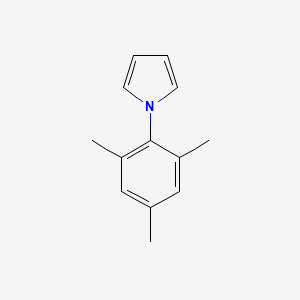

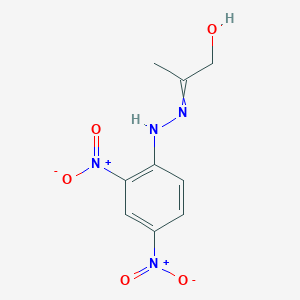
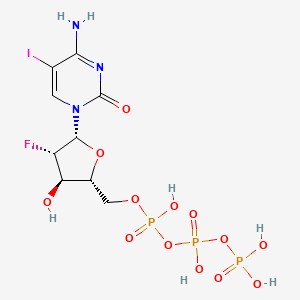
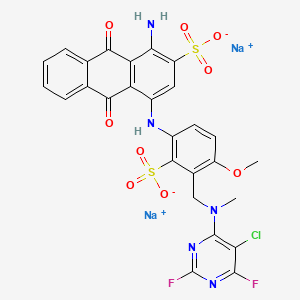
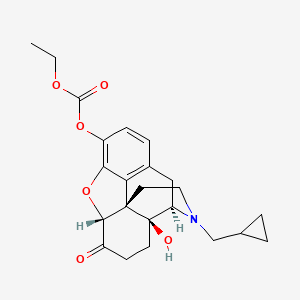
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
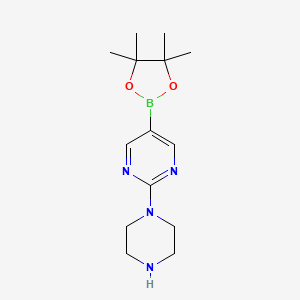
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
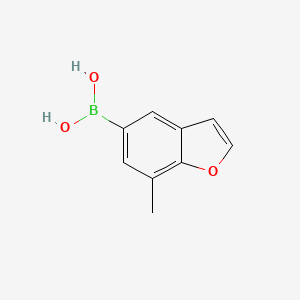
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
